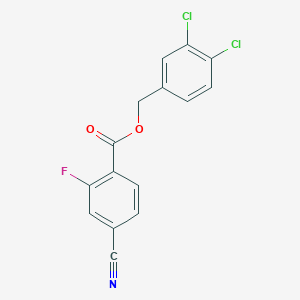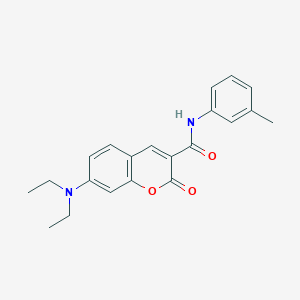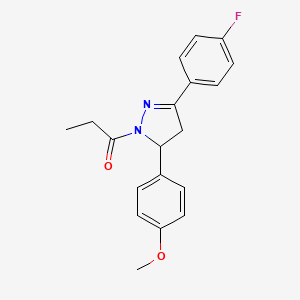
3,4-dichlorobenzyl 4-cyano-2-fluorobenzoate
描述
3,4-dichlorobenzyl 4-cyano-2-fluorobenzoate, also known as DCB-F, is a chemical compound that has been widely used in scientific research. It is a derivative of the popular insecticide, dichlorobenzyl, and has been found to have potent antimicrobial and antifungal properties. In
科学研究应用
3,4-dichlorobenzyl 4-cyano-2-fluorobenzoate has been extensively studied for its antimicrobial and antifungal properties. It has been found to be effective against a wide range of bacteria, including gram-positive and gram-negative bacteria. It has also been shown to have antifungal activity against various fungal species, including Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans.
作用机制
The mechanism of action of 3,4-dichlorobenzyl 4-cyano-2-fluorobenzoate is not fully understood, but it is believed to disrupt the cell membrane of microorganisms, leading to cell death. It is thought to act by increasing the permeability of the cell membrane, causing leakage of intracellular contents and ultimately leading to cell lysis.
Biochemical and Physiological Effects
This compound has been shown to have low toxicity in mammalian cells, making it a promising candidate for further research. It has been found to have no significant effect on cell viability or proliferation at concentrations below 100 μM. However, higher concentrations of this compound have been shown to cause cell death in some cell lines.
实验室实验的优点和局限性
One of the main advantages of using 3,4-dichlorobenzyl 4-cyano-2-fluorobenzoate in lab experiments is its broad-spectrum antimicrobial and antifungal activity. It has been shown to be effective against a wide range of microorganisms, making it a useful tool for researchers studying infectious diseases. Another advantage is its low toxicity in mammalian cells, which makes it a safe choice for in vitro experiments.
One limitation of using this compound is its solubility in water. It is only sparingly soluble in water, which can make it difficult to work with in some experiments. Another limitation is its potential for non-specific effects. It has been shown to have some non-specific effects on cell viability and proliferation, which can make it challenging to interpret experimental results.
未来方向
There are several future directions for research on 3,4-dichlorobenzyl 4-cyano-2-fluorobenzoate. One area of interest is the development of new derivatives of this compound with improved properties, such as increased solubility or reduced non-specific effects. Another area of research is the exploration of the mechanism of action of this compound, which could lead to the development of new antimicrobial and antifungal agents. Finally, there is a need for further research on the potential applications of this compound in vivo, including studies on its pharmacokinetics and toxicity in animal models.
Conclusion
In conclusion, this compound is a promising compound that has been extensively studied for its antimicrobial and antifungal properties. Its broad-spectrum activity and low toxicity in mammalian cells make it a useful tool for researchers studying infectious diseases. However, its solubility in water and potential for non-specific effects are limitations that need to be addressed. Further research is needed to explore the potential applications of this compound in vivo and to develop new derivatives with improved properties.
属性
IUPAC Name |
(3,4-dichlorophenyl)methyl 4-cyano-2-fluorobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl2FNO2/c16-12-4-2-10(5-13(12)17)8-21-15(20)11-3-1-9(7-19)6-14(11)18/h1-6H,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZHACMHICLFJIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1COC(=O)C2=C(C=C(C=C2)C#N)F)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl2FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(tert-butyl)-2-(2-methoxy-4-{[(2-thienylmethyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B4136805.png)

![2-(1,3-benzodioxol-5-ylmethyl)-7-fluoro-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4136818.png)
![N-[5-({2-[(3,5-dichlorophenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B4136824.png)
![N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-3,3-diphenylpropanamide](/img/structure/B4136828.png)
![ethyl 3-{[(4-ethoxyphenyl)amino]carbonyl}-2-[(5-nitro-2-furoyl)amino]-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B4136832.png)
![ethyl 1-{[(5-chloro-2-methoxyphenyl)amino]carbonothioyl}-3-piperidinecarboxylate](/img/structure/B4136835.png)
![methyl [4-(5-{[(4-methoxyphenyl)amino]carbonyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-4-pyrimidinyl)phenoxy]acetate](/img/structure/B4136837.png)


![2-(1-adamantyl)-N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]acetamide](/img/structure/B4136874.png)
![2-(1,3-benzodioxol-5-ylmethyl)-1-(4-tert-butylphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4136894.png)
![2-amino-7-methyl-2',5-dioxo-5',6'-dihydro-4'H,5H-spiro[pyrano[4,3-b]pyran-4,1'-pyrrolo[3,2,1-ij]quinoline]-3-carbonitrile](/img/structure/B4136902.png)
![2-(4-{[(2-chlorobenzyl)amino]methyl}-2-methoxyphenoxy)acetamide hydrochloride](/img/structure/B4136903.png)